molecular formula C8H9FO3S B13525692 2-Phenoxyethane-1-sulfonylfluoride

2-Phenoxyethane-1-sulfonylfluoride

Cat. No.: B13525692
M. Wt: 204.22 g/mol
InChI Key: YKXVMKPZLNUGBL-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Discoveries in Sulfonyl Fluoride (B91410) Synthesis

The chemistry of sulfonyl fluorides is not a recent development, with initial explorations dating back to the mid-20th century. Early work laid the groundwork for the synthesis of this functional group, often through the conversion of more reactive sulfonyl chlorides. A common historical approach involves the treatment of sulfonyl chlorides with fluoride salts, such as potassium fluoride, to perform a halide exchange. mdpi.com These early methods, while effective, sometimes required harsh conditions and were limited in scope.

Significant advancements in synthetic methodologies have since emerged. For instance, the development of reagents like cyanuric chloride and KHF₂ has provided one-pot procedures for converting sulfonic acids and their salts into sulfonyl fluorides. mdpi.com Another notable strategy involves the oxidative chlorination of thiols to form sulfonyl chlorides in situ, which are then converted to the corresponding sulfonyl fluorides. ccspublishing.org.cn The evolution of these synthetic routes has been driven by the need for milder conditions, greater functional group tolerance, and improved efficiency, making sulfonyl fluorides more accessible for research.

Contemporary Significance of Sulfonyl Fluorides in Chemical Research

In recent years, the field of organic sulfonyl fluorides has experienced a renaissance, largely propelled by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept championed by Nobel laureate K. Barry Sharpless. SuFEx is a new generation of click chemistry that utilizes the reliable and specific reactivity of the S-F bond. ccspublishing.org.cn This has led to the widespread application of sulfonyl fluorides as versatile connectors and probes.

The contemporary importance of sulfonyl fluorides is particularly evident in chemical biology and drug discovery. Their relative stability to hydrolysis, combined with their ability to covalently modify nucleophilic amino acid residues such as lysine (B10760008), tyrosine, and serine in proteins, makes them valuable as "warheads" for targeted covalent inhibitors. rsc.org This reactivity has been harnessed to develop chemical probes for identifying and validating new drug targets. Furthermore, the sulfonyl fluoride group is increasingly being incorporated into materials science, for example, in the development of new polymers and for surface modification.

Structural Features and Electronic Properties of the Sulfonyl Fluoride Moiety: Theoretical Perspectives

The sulfonyl fluoride group possesses a unique combination of structural and electronic properties that underpin its characteristic reactivity. The central sulfur atom is in a high oxidation state (+6) and is tetrahedrally coordinated to two oxygen atoms, a fluorine atom, and an organic residue. The S-F bond is strong and relatively inert under many conditions, yet it can be activated for nucleophilic substitution.

From a theoretical standpoint, the sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This electrophilicity is key to its reactivity with nucleophiles. The fluorine atom, being a small and highly electronegative element, imparts specific properties to the sulfonyl fluoride group compared to other sulfonyl halides. For instance, sulfonyl fluorides are generally more stable and less prone to hydrolysis than their chloride counterparts. Computational studies and spectroscopic analyses provide insight into the bond lengths, bond angles, and charge distribution within the sulfonyl fluoride moiety, which in turn helps to rationalize and predict its reactivity in various chemical transformations.

Hypothetical Data for 2-Phenoxyethane-1-sulfonyl fluoride

Given the absence of specific experimental data for 2-Phenoxyethane-1-sulfonyl fluoride in the literature, the following tables present illustrative data based on the general characteristics of similar organic sulfonyl fluorides.

Table 1: Illustrative Physicochemical Properties of 2-Phenoxyethane-1-sulfonyl fluoride

PropertyIllustrative Value
Molecular FormulaC₈H₉FO₃S
Molecular Weight204.22 g/mol
AppearanceColorless to pale yellow liquid or low melting solid
Boiling PointEstimated >250 °C (decomposes)
SolubilitySoluble in most organic solvents (e.g., DCM, THF, Acetone)

Table 2: Illustrative Spectroscopic Data for 2-Phenoxyethane-1-sulfonyl fluoride

Spectroscopic TechniqueIllustrative Data
¹H NMR (CDCl₃, 400 MHz)δ 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 4.40 (t, 2H, -OCH₂-), 3.80 (t, 2H, -CH₂SO₂F)
¹³C NMR (CDCl₃, 101 MHz)δ 157.5 (Ar-C-O), 129.8 (Ar-CH), 121.5 (Ar-CH), 114.5 (Ar-CH), 65.0 (-OCH₂-), 55.0 (-CH₂SO₂F)
¹⁹F NMR (CDCl₃, 376 MHz)δ +40 to +60 ppm (s)
IR (neat)ν 3050 (Ar C-H), 2950 (C-H), 1600, 1490 (Ar C=C), 1420 (S=O), 1220 (S=O), 1240 (Ar-O-C), 1150 (C-F) cm⁻¹

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9FO3S

Molecular Weight

204.22 g/mol

IUPAC Name

2-phenoxyethanesulfonyl fluoride

InChI

InChI=1S/C8H9FO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

YKXVMKPZLNUGBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)F

Origin of Product

United States

Synthetic Methodologies for 2 Phenoxyethane 1 Sulfonylfluoride and Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-Phenoxyethane-1-sulfonyl fluoride (B91410) reveals several viable synthetic pathways. The primary disconnection strategy involves cleaving the sulfur-fluorine bond, which points to a 2-phenoxyethane-1-sulfonyl halide, typically a chloride, as a direct precursor. This approach is attractive due to the well-established methods for converting sulfonyl chlorides to sulfonyl fluorides.

A deeper disconnection can be made at the carbon-sulfur bond, suggesting precursors such as 2-phenoxyethanethiol (B1361569), 2-phenoxyethyl halides, or 2-phenoxyethanesulfonic acid. These precursors can be subjected to oxidative chlorination or direct fluorination to install the sulfonyl fluoride moiety. Another strategic disconnection involves the ether linkage, leading back to phenol (B47542) and a suitable two-carbon electrophile containing the sulfonyl fluoride group, although this is a less common approach.

Key Retrosynthetic Disconnections:

Disconnection PointPrecursor TypeSynthetic Strategy
S-F Bond2-Phenoxyethane-1-sulfonyl chlorideHalogen Exchange Fluorination
C-S Bond2-PhenoxyethanethiolOxidative Chlorosulfonylation followed by Fluorination
C-S Bond2-Phenoxyethanesulfonic acidConversion to Sulfonyl Chloride followed by Fluorination
C-O BondPhenol and a C2-sulfonyl fluoride synthonNucleophilic Substitution

Precursor Synthesis and Functional Group Interconversions

The synthesis of 2-Phenoxyethane-1-sulfonyl fluoride heavily relies on the availability of key precursors. A common and readily accessible starting material is 2-phenoxyethanol (B1175444).

Synthesis of 2-Phenoxyethanol: A well-documented method for the synthesis of 2-phenoxyethanol involves the reaction of phenol with ethylene (B1197577) carbonate in the presence of a catalyst such as potassium fluoride. This reaction proceeds with high conversion rates.

From 2-phenoxyethanol, several functional group interconversions can be undertaken to generate precursors suitable for sulfonylation. For instance, 2-phenoxyethanol can be converted to 2-phenoxyethyl chloride or bromide using standard halogenating agents like thionyl chloride or phosphorus tribromide. This halide can then be transformed into 2-phenoxyethanethiol via reaction with a sulfur nucleophile such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

Alternatively, the alcohol can be converted to a sulfonate ester, which can then be displaced by a sulfur nucleophile.

Direct and Indirect Sulfonylation Approaches

The introduction of the sulfonyl fluoride group can be achieved through both direct and indirect methods.

Halogenation/Fluorination Reactions at Sulfur

The most common indirect approach involves the synthesis of an intermediate sulfonyl chloride, followed by a halogen exchange reaction to yield the desired sulfonyl fluoride.

Synthesis of 2-Phenoxyethane-1-sulfonyl chloride: Starting from 2-phenoxyethanethiol, oxidative chlorination using reagents like chlorine in the presence of water or N-chlorosuccinimide (NCS) can yield 2-phenoxyethane-1-sulfonyl chloride. organic-chemistry.orgorganic-chemistry.org Another route involves the reaction of a Grignard reagent derived from a 2-phenoxyethyl halide with sulfur dioxide, followed by treatment with a chlorinating agent. organic-chemistry.org

Fluorination of 2-Phenoxyethane-1-sulfonyl chloride: The subsequent fluorination is typically achieved using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF2). rsc.orgnih.govnih.gov The reaction of a sulfonyl chloride with a saturated aqueous solution of KHF2 is a highly effective method for this transformation. nih.gov

Oxidative Fluorination Pathways

Direct oxidative fluorination offers a more streamlined approach by avoiding the isolation of the often-reactive sulfonyl chloride intermediate.

An electrochemical approach has been developed for the oxidative coupling of thiols and potassium fluoride to directly yield sulfonyl fluorides. tue.nlresearchgate.netnih.govresearchgate.net This method is considered environmentally benign as it avoids the use of harsh chemical oxidants. Applying this to 2-phenoxyethanethiol could provide a direct route to 2-Phenoxyethane-1-sulfonyl fluoride.

Another direct method involves the use of specialized fluorinating agents that can directly convert sulfonic acids or their derivatives to sulfonyl fluorides. researchgate.net For example, the treatment of 2-phenoxyethanesulfonic acid with a deoxyfluorinating agent could potentially yield the target compound in a single step.

Reaction Conditions and Parameter Optimization

The efficiency and selectivity of the synthetic routes to 2-Phenoxyethane-1-sulfonyl fluoride are highly dependent on the reaction conditions.

Solvent Effects on Synthetic Yield and Selectivity

The choice of solvent plays a critical role in these synthetic transformations. For the halogen exchange fluorination of sulfonyl chlorides, a biphasic system of water and an organic solvent like acetone (B3395972) can be effective. researchgate.net In some cases, the use of a phase-transfer catalyst can enhance the reaction rate and yield. nih.gov

In electrochemical syntheses, the solvent system, which often includes a mixture of an organic solvent and water with a supporting electrolyte, is crucial for conductivity and reactant solubility. For the synthesis of sulfonyl chlorides from thiols, a variety of solvents can be employed, with the choice often depending on the specific oxidizing agent used.

Catalytic Systems in 2-Phenoxyethane-1-sulfonylfluoride Formation

The formation of sulfonyl fluorides from sulfonyl chlorides is often facilitated by catalytic systems that enhance the efficiency of the fluoride-for-chloride exchange. Phase transfer catalysts are particularly effective in this regard. For instance, the use of 18-crown-6 (B118740) ether in conjunction with potassium fluoride in a solvent like acetonitrile (B52724) has been reported for the synthesis of various sulfonyl fluorides. mdpi.com This system enhances the nucleophilicity of the fluoride ion, thereby promoting the substitution reaction.

Another class of catalysts that have proven effective are tetraalkylammonium salts, such as tetrabutylammonium (B224687) bromide (TBAB) or tetramethylammonium (B1211777) chloride (TMAC). mdpi.com These catalysts are particularly useful in one-pot syntheses starting from sulfonic acids or their salts, where they facilitate the initial conversion to the sulfonyl chloride before the subsequent fluorination step. mdpi.com For the direct conversion of 2-phenoxyethanesulfonyl chloride, a similar phase transfer catalytic approach would be highly applicable.

Copper-based catalytic systems have also been employed in the synthesis of arylsulfonyl fluorides from aryldiazonium salts, demonstrating the versatility of metal catalysis in forming the C-SO2F bond. mdpi.com While this specific methodology may not be directly applicable to the aliphatic 2-phenoxyethane system, it highlights the ongoing research into catalytic routes for sulfonyl fluoride synthesis.

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of sulfonyl fluoride formation are significantly influenced by reaction parameters such as temperature and pressure, particularly in sulfonation and subsequent fluorination reactions.

In general, sulfonation reactions, which could be an initial step in a de novo synthesis, are often carried out at elevated temperatures to overcome the activation energy of the reaction. However, excessively high temperatures can lead to undesirable side reactions. nih.gov For the fluorination of sulfonyl chlorides, the reaction temperature is a critical factor. Many procedures are conducted at room temperature, which is advantageous for preventing degradation of thermally sensitive functional groups. mdpi.comnih.gov However, in some cases, gentle heating may be required to achieve a reasonable reaction rate. For instance, some preparations from sulfonic acids are performed at around 60 °C. mdpi.com

The influence of pressure is most relevant when gaseous reagents are used, such as in processes involving sulfuryl fluoride (SO2F2). For the more common methods starting from a sulfonyl chloride, the reaction is typically conducted at atmospheric pressure.

Stereoselective and Enantioselective Synthesis Strategies

While there is no specific literature detailing the stereoselective or enantioselective synthesis of this compound, strategies developed for analogous chiral sulfonyl fluorides can be considered. The introduction of chirality can be envisioned by starting with a chiral precursor or by employing a stereoselective reaction.

For instance, rhodium-catalyzed asymmetric conjugate additions of arylboronic acids to α,β-unsaturated sulfonyl fluorides have been successfully employed to synthesize chiral β-arylated sulfonyl fluorides with high enantioselectivity. nih.gov A similar strategy could potentially be adapted by using a suitable chiral catalyst and a phenoxy-substituted α,β-unsaturated sulfonyl fluoride.

Another approach involves the synthesis from chiral sulfonimidoyl fluorides, which can be prepared with high enantiomeric excess. nih.gov These can then be converted to a variety of chiral S(VI) derivatives. nih.gov The development of enantioselective methods for the synthesis of chiral sulfonyl fluorides is an active area of research, driven by the importance of chiral molecules in medicinal chemistry. nih.govnih.govchemrxiv.org

Advanced Purification and Isolation Techniques for High Purity

Achieving high purity of this compound is crucial for its potential applications. Standard purification techniques such as chromatography, distillation, and crystallization are employed.

Chromatography: Column chromatography over silica (B1680970) gel is a common method for the purification of sulfonyl fluorides. nih.govyoutube.com The choice of eluent is critical and is typically a mixture of a non-polar solvent like n-hexane or pentane (B18724) and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. The optimal ratio is determined based on the polarity of the specific sulfonyl fluoride and any impurities present. youtube.com For volatile sulfonyl fluorides, care must be taken during solvent removal to avoid loss of the product. youtube.com

Distillation: For liquid sulfonyl fluorides, distillation under reduced pressure can be an effective method of purification, especially for removing non-volatile impurities.

Crystallization: If the sulfonyl fluoride is a solid, crystallization is an excellent method for obtaining high-purity material. mdpi.com The choice of solvent is crucial and is determined by the solubility profile of the compound. A suitable solvent will dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of sulfonyl fluorides, including this compound, is a growing area of interest aimed at developing more sustainable and environmentally friendly processes. organic-chemistry.orgsciencedaily.comeurekalert.org

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Safer Reagents: Replacing hazardous reagents like thionyl chloride or sulfuryl fluoride gas with safer alternatives is a primary goal. sciencedaily.comeurekalert.org Recent developments include the use of KF in a water/acetone biphasic mixture for the conversion of sulfonyl chlorides to sulfonyl fluorides, which is a milder and safer alternative to traditional methods. organic-chemistry.orgnih.gov

Catalysis: The use of catalytic methods, as discussed in section 2.4.2, is a core principle of green chemistry as it reduces the amount of reagents required and can lead to more selective reactions with less waste.

Solvent-Free and Alternative Solvents: Mechanochemical synthesis, which is performed in the absence of a solvent in a ball mill, represents a significant advancement in the green synthesis of sulfonyl fluorides. youtube.com Additionally, the use of greener solvents like water or biphasic systems reduces the reliance on volatile organic compounds. organic-chemistry.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key aspect of green chemistry. One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolation of intermediates, can improve atom economy and reduce waste. mdpi.com

Electrochemical Methods: Electrochemical synthesis offers a green alternative by using electricity to drive reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. nih.govnih.gov

A recent breakthrough in the green synthesis of a broad range of sulfonyl fluorides, including aliphatic ones, involves the reaction of thiols or disulfides with a specific reagent (SHC5®) and potassium fluoride (KF). sciencedaily.comeurekalert.org This process is environmentally friendly, producing only non-toxic salts as by-products. sciencedaily.comeurekalert.org

Chemical Reactivity and Mechanistic Investigations of 2 Phenoxyethane 1 Sulfonylfluoride

Nucleophilic Substitution Reactions at the Sulfonyl Fluoride (B91410) Center

The sulfonyl fluoride moiety (-SO₂F) is a key functional group that typically undergoes nucleophilic substitution at the sulfur atom. The fluorine atom acts as a leaving group, and the electrophilicity of the sulfur center drives these reactions. The general mechanism involves the attack of a nucleophile on the sulfur atom, leading to a trigonal bipyramidal intermediate, followed by the departure of the fluoride ion.

General Reaction Scheme: R-SO₂F + R'SH → R-SO₂-SR' + HF

A hypothetical reaction between 2-Phenoxyethane-1-sulfonylfluoride and a generic thiol is presented in the table below.

Reactant 1Reactant 2Hypothetical Product
This compoundThiophenolS-Phenyl 2-phenoxyethane-1-thiosulfonate
This compoundEthanethiolS-Ethyl 2-phenoxyethane-1-thiosulfonate

The reaction of sulfonyl fluorides with primary and secondary amines is a well-established method for the synthesis of sulfonamides. It is anticipated that this compound would react readily with a variety of amines to form the corresponding N-substituted sulfonamides. These reactions often proceed under mild conditions, and the use of a base may be required to neutralize the hydrofluoric acid byproduct.

General Reaction Scheme: R-SO₂F + 2 R'₂NH → R-SO₂-NR'₂ + R'₂NH₂⁺F⁻

The following table illustrates the expected products from the reaction of this compound with representative amines.

Reactant 1Reactant 2Expected Product
This compoundAnilineN-Phenyl-2-phenoxyethanesulfonamide
This compoundDiethylamineN,N-Diethyl-2-phenoxyethanesulfonamide

Sulfonyl fluorides can react with alcohols and phenoxides to form sulfonate esters. However, this reaction is generally less favorable than with nitrogen or sulfur nucleophiles due to the lower nucleophilicity of neutral alcohols. The reaction often requires forcing conditions or the use of the more nucleophilic alkoxide or phenoxide salts.

General Reaction Scheme: R-SO₂F + R'O⁻ → R-SO₂-OR' + F⁻

The table below shows potential products from reactions with oxygen nucleophiles.

Reactant 1Reactant 2Potential Product
This compoundSodium methoxideMethyl 2-phenoxyethanesulfonate
This compoundSodium phenoxidePhenyl 2-phenoxyethanesulfonate

Detailed studies on the reaction of this compound with carbon-based nucleophiles are not found in the surveyed literature. Generally, sulfonyl fluorides are less reactive towards organometallic reagents like Grignard reagents compared to sulfonyl chlorides. Reactions with stabilized carbanions, such as enolates, could potentially lead to the formation of β-ketosulfones, but specific examples involving this compound are not documented.

Electrophilic Aromatic Substitution on the Phenoxy Moiety

The phenoxy group in this compound contains an activated aromatic ring susceptible to electrophilic aromatic substitution. The ether oxygen is an ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. However, the electron-withdrawing nature of the 2-(fluorosulfonyl)ethyl group may have a deactivating effect on the ring, potentially making substitution reactions less facile than in simpler phenyl ethers. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. No specific studies on these reactions for this compound have been found.

Radical Reactions and Spin Chemistry

There is no available information in the scientific literature regarding the involvement of this compound in radical reactions or its spin chemistry.

Transition Metal-Catalyzed Transformations Involving the Compound

While direct transition metal-catalyzed transformations of this compound are not documented in the reviewed literature, the broader class of aliphatic sulfonyl fluorides has seen increasing use in such reactions. These compounds are generally considered robust but can be activated under specific catalytic conditions. sigmaaldrich.com

Recent advancements have focused on several key types of transformations:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, have been adapted for sulfonyl fluorides. Although more commonly applied to their aryl counterparts, methods for the desulfonative cross-coupling of alkyl sulfonyl fluorides are emerging. These reactions typically involve the cleavage of the C-S bond, which is generally more challenging than the cleavage of C-S bonds in other sulfonyl derivatives. mdpi.com

Radical Reactions: Transition metal photocatalysis has become a powerful tool for the generation of radicals from stable precursors. acs.org Copper- and iridium-based photocatalysts can facilitate the generation of alkylsulfonyl radicals from alkyl sulfonyl fluorides, which can then participate in various addition and coupling reactions. acs.orgresearchgate.net For instance, copper-catalyzed fluorosulfonylation of aryl diazonium salts proceeds via an aryl radical that reacts with a sulfur dioxide surrogate. acs.org

Directed C-H Functionalization: While less common for aliphatic sulfonyl fluorides compared to other functional groups, transition metal-catalyzed C-H activation strategies represent a frontier in their functionalization. These methods would allow for the direct modification of the carbon backbone of molecules like this compound.

Table 1: Examples of Transition Metal-Catalyzed Reactions of Aliphatic Sulfonyl Fluorides

Catalyst SystemSubstrate TypeReaction TypeProduct TypeReference
PdCl₂(AmPhos)₂Alkenyl triflateSulfination/FluorinationAlkenyl sulfonyl fluoride nih.gov
CuCl₂(DMBP)Aryl diazonium saltFluorosulfonylationAryl sulfonyl fluoride acs.org
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆AlkeneRadical FluorosulfonylationAlkenyl sulfonyl fluoride acs.org
Quinine-derived squaramides3-amido-2-oxindolesEnantioselective conjugate additionSpirocyclic oxindole (B195798) sultams researchgate.net

This table presents data for analogous sulfonyl fluorides due to the absence of specific data for this compound.

Kinetic and Thermodynamic Aspects of Reactivity

Specific kinetic and thermodynamic data for this compound are not available. However, general principles governing the reactivity of sulfonyl fluorides can be discussed.

Kinetic Aspects:

The reactivity of sulfonyl fluorides is significantly lower than that of other sulfonyl halides (chlorides, bromides). This is attributed to the high strength of the S-F bond. mdpi.com Kinetic studies on the hydrolysis of various aryl sulfonyl fluorides have shown that the reaction rates are highly dependent on the electronic nature of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups increase the electrophilicity of the sulfur atom, leading to faster hydrolysis rates. For an aliphatic sulfonyl fluoride like this compound, the electronic effect of the phenoxy group is transmitted through the ethyl chain, and its impact on the reaction kinetics at the sulfonyl fluoride moiety would be less pronounced than in aryl systems.

Kinetic experiments on the electrochemical synthesis of sulfonyl fluorides from thiols have revealed a rapid initial conversion of the thiol to a disulfide, which is then more slowly converted to the sulfonyl fluoride. acs.org

Thermodynamic Aspects:

Computational studies on the hydrolysis of sulfonyl fluorides can provide insights into the thermodynamics of the process, including the calculation of reaction energies and activation barriers. nih.gov

Detailed Mechanistic Pathways: Computational and Experimental Elucidation

Detailed mechanistic pathways for reactions involving this compound have not been specifically elucidated. However, studies on related sulfonyl fluorides provide a framework for understanding their potential reaction mechanisms.

Nucleophilic Substitution at Sulfur:

The most common reaction pathway for sulfonyl fluorides is nucleophilic attack at the electrophilic sulfur atom. This can proceed through two primary mechanisms:

Direct Substitution (SN2-type): A nucleophile directly attacks the sulfur atom, leading to the displacement of the fluoride ion in a single concerted step.

Elimination-Addition: This pathway involves the formation of a highly reactive sulfene (B1252967) intermediate (R-CH=SO₂) through base-induced elimination of HF, followed by the addition of a nucleophile to the sulfene. This mechanism is more likely for alkyl sulfonyl fluorides with an α-hydrogen.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in distinguishing between these pathways for different substrates and reaction conditions. nih.gov For example, the reaction of sulfonyl fluorides with amines to form sulfonamides has been shown to proceed via a trigonal bipyramidal intermediate. nih.gov

Radical Mechanisms:

As mentioned in Section 3.4, transition metal photocatalysis can induce the formation of sulfonyl radicals. The proposed mechanism for the photocatalytic sulfonyl fluorination of alkyl organoboron substrates involves the following key steps: nih.gov

Excitation of the photocatalyst by visible light.

Single electron transfer (SET) from the organoboron species to the excited photocatalyst, generating an alkyl radical.

Trapping of the alkyl radical by a sulfur dioxide surrogate (like DABSO) to form an alkylsulfonyl radical.

Subsequent reaction of the alkylsulfonyl radical to form the final sulfonyl fluoride product.

Radical clock experiments and the trapping of radical intermediates are common experimental techniques used to provide evidence for these pathways. nih.gov

Computational Insights:

Computational chemistry plays a crucial role in elucidating reaction mechanisms that are difficult to probe experimentally. nih.gov DFT calculations can be used to:

Map potential energy surfaces for different reaction pathways.

Identify and characterize transition states and intermediates.

Calculate activation energies and reaction enthalpies to predict the most likely mechanism.

Understand the role of catalysts and solvent effects.

For instance, computational studies on the Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides have detailed a three-stage mechanism involving transmetalation, SO₂ insertion, and oxidation. nih.gov

Table 2: Investigated Mechanistic Pathways for Aliphatic Sulfonyl Fluoride Reactions

Reaction TypeProposed MechanismKey IntermediatesInvestigative MethodsReference
Nucleophilic SubstitutionSN2-type or Elimination-AdditionTrigonal bipyramidal intermediate, SulfeneComputational (DFT), Kinetic studies nih.gov
Photocatalytic SulfonylationRadical pathwayAlkyl radical, Alkylsulfonyl radicalRadical trapping, Spectroscopic analysis (steady-state and time-resolved) nih.gov
Electrochemical SynthesisRadical pathwayDisulfide radical cation, Sulfonyl radicalCyclic voltammetry, Radical scavenger experiments, Kinetic analysis acs.org

This table presents data for analogous sulfonyl fluorides due to the absence of specific data for this compound.

Derivatization and Functionalization of 2 Phenoxyethane 1 Sulfonylfluoride

Synthesis of Sulfonamide Derivatives

The reaction of 2-Phenoxyethane-1-sulfonylfluoride with primary or secondary amines is a primary method for the synthesis of a wide array of sulfonamide derivatives. This nucleophilic substitution reaction at the sulfur atom of the sulfonyl fluoride (B91410) group is generally efficient and proceeds under mild conditions. The general reaction involves the displacement of the fluorine atom by the amine nucleophile, forming a stable sulfur-nitrogen bond.

The reaction conditions for the synthesis of these sulfonamides can be tailored based on the reactivity of the amine. Typically, the reaction is carried out in a suitable organic solvent, such as diethyl ether or dioxane, and may be facilitated by the use of a base to neutralize the hydrofluoric acid byproduct. A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed, leading to a diverse library of 2-phenoxyethane-1-sulfonamides.

Table 1: Synthesis of 2-Phenoxyethane-1-sulfonamide Derivatives

Amine ReactantProduct
Ammonia2-Phenoxyethane-1-sulfonamide
MethylamineN-Methyl-2-phenoxyethane-1-sulfonamide
AnilineN-Phenyl-2-phenoxyethane-1-sulfonamide
Piperidine1-((2-Phenoxyethyl)sulfonyl)piperidine
Morpholine4-((2-Phenoxyethyl)sulfonyl)morpholine

This table represents a general scheme, and specific reaction conditions and yields would be dependent on the specific reactants and experimental setup.

Preparation of Sulfonate Esters

The sulfonyl fluoride moiety of this compound can also be converted to sulfonate esters through reaction with various alcohols. This transformation typically requires activation of the sulfonyl fluoride or the use of a suitable catalyst. One effective method involves the use of cesium carbonate (Cs2CO3) under mild conditions to facilitate the reaction between the sulfonyl fluoride and an alcohol.

This method allows for the synthesis of a range of sulfonate esters by varying the alcohol component. Both simple alkyl alcohols and more complex polyfunctional alcohols can be utilized, providing access to a diverse set of molecules with potential applications in various fields, including medicinal chemistry and materials science.

Table 2: Preparation of 2-Phenoxyethane-1-sulfonate Esters

Alcohol ReactantProduct
MethanolMethyl 2-phenoxyethane-1-sulfonate
EthanolEthyl 2-phenoxyethane-1-sulfonate
IsopropanolIsopropyl 2-phenoxyethane-1-sulfonate
Phenol (B47542)Phenyl 2-phenoxyethane-1-sulfonate
Benzyl (B1604629) alcoholBenzyl 2-phenoxyethane-1-sulfonate

This table illustrates the general reaction. Specific catalysts and conditions may be required for optimal yields.

Formation of Sulfonic Acids and Salts

Hydrolysis of the sulfonyl fluoride group in this compound leads to the formation of the corresponding 2-phenoxyethane-1-sulfonic acid. This reaction can be carried out under either acidic or basic conditions. The resulting sulfonic acid is a strong acid and can be readily converted to its corresponding salts by treatment with a suitable base.

The hydrolysis of analogous sulfonyl chlorides has been studied, and similar mechanisms are expected for sulfonyl fluorides. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ion on the sulfur atom, leading to the displacement of the fluoride ion. The resulting sulfonic acids and their salts are often highly water-soluble and can serve as intermediates in further synthetic transformations or as final products with specific properties. For instance, the hydrolysis of 2-hydroxyethanesulfonyl chloride is known to proceed via the formation of a β-sultone intermediate. researchgate.net

Table 3: Formation of 2-Phenoxyethane-1-sulfonic Acid and Salts

ReagentProduct
Water (hydrolysis)2-Phenoxyethane-1-sulfonic acid
Sodium HydroxideSodium 2-phenoxyethane-1-sulfonate
Potassium HydroxidePotassium 2-phenoxyethane-1-sulfonate
AmmoniaAmmonium 2-phenoxyethane-1-sulfonate

This table outlines the general transformation. Reaction conditions such as temperature and concentration will influence the rate and completeness of the reaction.

Modification of the Phenoxyethyl Chain

The phenoxyethyl portion of this compound offers additional sites for chemical modification, allowing for the introduction of further diversity into the molecular structure. These modifications can be targeted at either the phenyl ring or the ethane (B1197151) linker.

Substitutions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The phenoxy group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. rsc.orgsioc-journal.cngoogle.com

The specific conditions for these reactions, such as the choice of reagent and catalyst, will determine the nature and position of the substituent on the phenyl ring. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and biological activity.

Table 4: Potential Electrophilic Aromatic Substitutions on the Phenyl Ring

ReactionReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄2-(2/4-Nitrophenoxy)ethane-1-sulfonylfluoride
BrominationBr₂, FeBr₃2-(2/4-Bromophenoxy)ethane-1-sulfonylfluoride
AcylationCH₃COCl, AlCl₃2-(2/4-Acetylphenoxy)ethane-1-sulfonylfluoride
SulfonationSO₃, H₂SO₄2-(2/4-Sulfophenoxy)ethane-1-sulfonylfluoride

This table provides examples of potential reactions based on general principles of electrophilic aromatic substitution. The actual product distribution and yields would need to be determined experimentally.

Transformations of the Ethane Linker

Development of Complex Molecular Architectures Utilizing the Compound

The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecular architectures. Its ability to be readily converted into sulfonamides, sulfonate esters, and sulfonic acids, coupled with the potential for modification of its phenoxyethyl chain, allows for its incorporation into a wide range of larger molecules.

In the context of drug discovery, sulfonyl-containing compounds are prevalent. mdpi.com The introduction of the 2-phenoxyethanesulfonyl moiety can influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability. For example, derivatives of 2-phenoxyethanol (B1175444) have been utilized as intermediates in the synthesis of α1-adrenoceptor blockers. By analogy, this compound could be employed in the synthesis of novel drug candidates.

Furthermore, the sulfonyl fluoride group itself is a key functional group in "click chemistry," specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. This allows for the efficient and modular construction of complex molecules by linking the 2-phenoxyethanesulfonyl unit to other molecular fragments. This approach has been used to create libraries of compounds for screening in drug discovery and materials science. While specific examples utilizing this compound in this context are not extensively documented, the principles of SuFEx chemistry suggest its potential as a valuable connective hub.

The synthesis of heterocyclic compounds is another area where this compound could be employed. The reactive sulfonyl group can participate in cyclization reactions to form various sulfur-containing heterocycles. For instance, complex fused polyheterocyclic sulfonamides have been synthesized through photochemical methods involving sulfonamide precursors. Similar strategies could potentially be adapted for derivatives of this compound.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For 2-Phenoxyethane-1-sulfonylfluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive understanding of its molecular framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the ethylene (B1197577) bridge are anticipated to be the most deshielded due to the strong electron-withdrawing effect of the adjacent sulfonyl fluoride (B91410) group. The chemical shifts are predicted relative to a standard internal reference such as tetramethylsilane (B1202638) (TMS).

The aromatic protons of the phenoxy group are expected to appear in the range of δ 6.9-7.4 ppm. The protons ortho and para to the ether linkage will likely resonate at a slightly higher field (lower ppm) compared to the meta protons due to the electron-donating effect of the oxygen atom.

The two methylene (B1212753) groups (-CH₂-) of the ethane (B1197151) chain will appear as triplets, assuming coupling to each other. The methylene group attached to the sulfonyl fluoride (SO₂F) is expected to be significantly downfield shifted compared to the methylene group attached to the phenoxy oxygen.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-ortho (2H)~7.3d~8.0
H-meta (2H)~7.0t~7.5
H-para (1H)~7.1t~7.3
-OCH₂- (2H)~4.4t~6.0
-CH₂SO₂F (2H)~3.8t~6.0

This is a predictive table. Actual experimental values may vary.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atom directly attached to the sulfonyl fluoride group is expected to be the most deshielded among the aliphatic carbons. The aromatic carbons will resonate in the typical region for substituted benzenes.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-ipso~158
C-ortho~115
C-meta~130
C-para~123
-OCH₂-~68
-CH₂SO₂F~55

This is a predictive table. Actual experimental values may vary.

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected for the fluorine atom of the sulfonyl fluoride group. The chemical shift of this signal is a key indicator of the electronic environment of the fluorine atom. Based on data for similar aliphatic sulfonyl fluorides, the ¹⁹F chemical shift is predicted to be in the range of +30 to +60 ppm relative to a standard such as CFCl₃.

To unambiguously assign the proton and carbon signals, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would show correlations between the protons on the adjacent methylene groups of the ethane bridge, as well as between the ortho, meta, and para protons of the phenyl ring.

HSQC: An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, aiding in the definitive assignment of the ¹³C signals.

HMBC: An HMBC spectrum would show correlations between protons and carbons over two or three bonds. This would be particularly useful for confirming the connectivity between the phenoxy group, the ethane linker, and the sulfonyl fluoride moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The key functional groups in this compound will give rise to characteristic absorption bands.

The most prominent features in the IR spectrum are expected to be the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl fluoride group, typically appearing in the regions of 1400-1450 cm⁻¹ and 1200-1240 cm⁻¹, respectively. The S-F stretching vibration is expected around 800-850 cm⁻¹. The C-O-C stretching of the ether linkage will likely produce a strong band around 1250 cm⁻¹. The aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

Predicted IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
S=OAsymmetric Stretch1400 - 1450
S=OSymmetric Stretch1200 - 1240
S-FStretch800 - 850
C-O-CAsymmetric Stretch~1250
Aromatic C=CStretch1450 - 1600
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000

This is a predictive table. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern. For this compound (C₈H₉FO₃S), the expected exact mass is approximately 204.02 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 204 would be expected. Key fragmentation pathways would likely involve the cleavage of the C-S bond, the C-O bonds, and fragmentation of the ethyl chain.

Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

m/zPredicted Fragment Ion
204[M]⁺
107[C₆H₅OCH₂]⁺
94[C₆H₅OH]⁺
83[SO₂F]⁺
77[C₆H₅]⁺

This is a predictive table. Actual experimental values may vary and are dependent on the ionization method used.

Lack of Publicly Available Research Data for this compound Precludes Detailed Spectroscopic Analysis

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available research data for the chemical compound this compound. Specifically, there is no accessible information regarding its detailed spectroscopic characterization, including X-ray crystallography for solid-state structural determination and chiroptical spectroscopies for stereochemical assignment. This absence of empirical data prevents a thorough and scientifically accurate discussion as per the requested article structure.

The initial stages of this project sought to gather in-depth research findings on this compound. However, extensive searches have not yielded any specific studies that detail the compound's crystal structure or the chiroptical properties of its potential chiral derivatives. While general principles of spectroscopic methodologies are well-documented, their specific application and the resulting data for this compound are not present in the accessible scientific domain.

Consequently, the sections and subsections outlined for the article, which are contingent on the availability of such specific research findings, cannot be populated with the required level of detail and scientific accuracy. To maintain the integrity of scientific reporting, this article cannot be generated as requested due to the foundational data not being available in the public sphere.

Computational and Theoretical Chemistry Studies of 2 Phenoxyethane 1 Sulfonylfluoride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 2-Phenoxyethane-1-sulfonylfluoride and the distribution of electrons within the molecule. Methods like Density Functional Theory (DFT) are employed to determine the most stable molecular geometry by finding the minimum energy conformation. mpg.denih.gov

These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For instance, the geometry around the sulfur atom in the sulfonyl fluoride (B91410) group is expected to be tetrahedral, while the phenoxy group will exhibit the characteristic planar structure of an aromatic ring. The flexible ethane (B1197151) linker, however, allows for various conformations, which can be explored computationally.

The electronic structure, which dictates the molecule's reactivity, is also elucidated through these calculations. nih.gov By mapping the electron density, regions of high and low electron concentration can be identified, highlighting nucleophilic and electrophilic sites.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. mpg.denih.gov By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

A key aspect of these studies is the characterization of transition states, which are the high-energy intermediates that must be overcome for a reaction to proceed. The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics. For example, DFT calculations can be used to study the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a type of click chemistry where the fluoride on the sulfonyl group is displaced by a nucleophile. acs.orgnih.gov Such studies can help in understanding the factors that influence the reactivity of the S-F bond. digitellinc.com

Molecular Orbital Analysis and Electronic Descriptors

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of this compound by describing the behavior of electrons as waves distributed over the entire molecule. numberanalytics.comchemtube3d.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and reactivity. numberanalytics.com

Electronic descriptors, derived from MO analysis, provide quantitative measures of a molecule's electronic properties. These can include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: The ability of an atom to attract electrons.

Hardness and Softness: Measures of the molecule's resistance to changes in its electron distribution.

These descriptors are invaluable for predicting how this compound will interact with other molecules.

Prediction of Spectroscopic Parameters through Computational Modeling

Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can be compared with experimental data to confirm the molecule's structure. nih.govrsc.org

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule, corresponding to the stretching and bending of its bonds. These predicted frequencies can be compared to an experimental IR spectrum to identify characteristic functional groups. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated, providing a theoretical NMR spectrum. scholaris.ca This is particularly useful for assigning peaks in complex experimental spectra.

UV-Visible Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the wavelengths at which the molecule will absorb UV-visible light.

Conformation Analysis and Conformational Landscapes

The flexible ethane linker in this compound allows the molecule to adopt various spatial arrangements, or conformations. Conformation analysis involves systematically exploring these different conformations to identify the most stable ones and to understand the energy barriers between them. acs.org

A conformational landscape is a plot of the potential energy of the molecule as a function of one or more of its dihedral angles. By mapping this landscape, researchers can identify the low-energy valleys corresponding to stable conformers and the mountain passes that represent the transition states between them. This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties.

Intermolecular Interactions and Solvation Effects: Theoretical Models

The way this compound interacts with other molecules, including solvent molecules, is critical to its behavior in solution and in biological systems. Theoretical models can be used to study these intermolecular interactions, which include: researchgate.netmdpi.comnih.gov

Van der Waals forces: Weak, non-specific attractions and repulsions between molecules.

Dipole-dipole interactions: Interactions between the permanent dipoles of polar molecules.

Hydrogen bonding: A special type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom.

Solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the properties and reactivity of this compound. acs.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a more realistic, solution-phase environment. acs.org

Applications in Advanced Organic Synthesis and Material Science Research

2-Phenoxyethane-1-sulfonylfluoride as a Building Block for Specialty Chemicals

In principle, as a molecule containing both a phenoxy group and a reactive sulfonyl fluoride (B91410) moiety, this compound could serve as a versatile building block. The phenoxy group can introduce aromaticity and specific solubility characteristics into a target molecule, while the sulfonyl fluoride group can undergo SuFEx reactions to form sulfonamides, sulfonates, and other sulfur(VI)-containing compounds. researchgate.net These derivatives are often sought after in medicinal chemistry and materials science. However, specific examples of specialty chemicals derived from this compound are not readily found in the surveyed literature.

Its Role as a Reagent in Organic Functionalization

Sulfonyl fluorides are known to be effective reagents for the functionalization of various molecules. For instance, they can be used in the deoxymethylation of phenols. nih.gov The sulfonyl fluoride group can also be a precursor for the introduction of the corresponding sulfonyl group into organic molecules, a common motif in pharmaceuticals and agrochemicals. While these are general reactivities of the sulfonyl fluoride functional group, the specific application of this compound as a functionalizing reagent is not detailed in the available research.

Contributions to Polymer Chemistry and Material Science (e.g., as a monomer or cross-linking agent, if applicable)

The sulfonyl fluoride group has been incorporated into polymers. pdx.edu For example, polymers bearing sulfonyl fluoride groups can be synthesized and subsequently modified through SuFEx chemistry, allowing for the creation of functional materials. Sulfonyl fluoride-containing compounds can also act as cross-linking agents in polymer chemistry, enhancing the mechanical and thermal properties of materials. nih.gov A study on fluorinated polymer films demonstrated the use of polyfluoroalkyl epoxides with sulfonyl fluoride groups in photopolymerization to form highly crosslinked glassy films. pdx.edu Although this highlights the potential of sulfonyl fluoride-containing monomers, there is no specific mention of this compound being used as a monomer or cross-linking agent in the reviewed literature.

Development of Novel Synthetic Routes Facilitated by the Compound

The development of novel synthetic routes often relies on the unique reactivity of specific compounds. The SuFEx reactivity of sulfonyl fluorides has led to new methods for creating complex molecules. researchgate.net For example, (E)-2-methoxyethene-1-sulfonyl fluoride has been developed as a reagent for the construction of enaminyl sulfonyl fluorides. organic-chemistry.org While this demonstrates the potential for novel sulfonyl fluorides to open new synthetic avenues, there are no specific synthetic routes reported in the literature that are uniquely facilitated by this compound.

Potential Biological Research: Mechanistic Aspects of Molecular Interactions

Investigations into Enzyme-Mediated Molecular Transformations

While enzymes typically mediate the transformation of substrates into products, the interaction of 2-Phenoxyethane-1-sulfonylfluoride with certain enzymes, particularly hydrolases, is better characterized as an irreversible inhibition mechanism rather than a classic substrate turnover. The compound acts as a "pseudo-substrate," where it is recognized and binds to the enzyme's active site. nih.gov However, instead of undergoing a catalytic cycle that results in its transformation and release, it forms a stable, covalent bond with a key catalytic residue, leading to the enzyme's inactivation. nih.gov

The process begins with the non-covalent binding of the inhibitor to the enzyme's active site, driven by interactions between the phenoxyethane group and hydrophobic pockets within the enzyme. nih.gov This binding orients the highly electrophilic sulfonyl fluoride (B91410) group in proximity to a nucleophilic amino acid residue in the catalytic center. nih.gov The subsequent chemical step is not a typical enzymatic transformation but a covalent modification that effectively halts the enzyme's catalytic function.

Mechanistic Probes for Protein Function

The primary utility of this compound in biological research lies in its capacity to act as a mechanistic probe through covalent modification of specific amino acid residues. The sulfonyl fluoride moiety is a potent electrophile that reacts with strong nucleophiles found in the side chains of amino acids.

Chemical Reaction with Protein Residues:

The key reaction is a nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl fluoride group by a nucleophilic amino acid side chain within the protein. nih.gov This results in the displacement of the fluoride ion, which is a good leaving group, and the formation of a highly stable sulfonyl-enzyme linkage.

Target Residues: The principal targets for this covalent modification are amino acids with nucleophilic side chains. These include:

Serine: The hydroxyl group of a serine residue, particularly an activated serine in the catalytic triad (B1167595) of a serine hydrolase, can attack the sulfonyl fluoride. nih.govnih.gov Serine hydrolases are a large and diverse class of enzymes with fundamental roles in physiology. nih.gov

Tyrosine: The hydroxyl group of tyrosine is also a target. Covalent probes incorporating sulfonyl fluoride have been used to label tyrosine residues in the binding sites of proteins, aiding in the identification of new ligandable sites. nih.gov

Lysine (B10760008): The primary amine of a lysine side chain can also act as the nucleophile, attacking the sulfonyl fluoride to form a stable sulfonamide bond. nih.gov

The reaction with a serine residue, for example, can be depicted as:

Enzyme-Ser-OH + F-SO₂-CH₂CH₂-O-Ph → Enzyme-Ser-O-SO₂-CH₂CH₂-O-Ph + H-F

This covalent adduction is typically irreversible, providing a stable marker on the protein of interest. This stability allows for the isolation and analysis of the modified protein, often using mass spectrometry-based proteomics, to precisely identify the site of modification and, by extension, the target of the probe. nih.gov

Structure-Reactivity Relationships at the Molecular Level

The effectiveness and specificity of this compound as a chemical probe are governed by structure-reactivity relationships. scribd.com These relationships dictate how the molecule's chemical structure influences its potential to undergo a chemical change in a specific biochemical environment. scribd.com

The "Warhead" Group (Sulfonyl Fluoride): The SO₂F group is the reactive component. Its inherent electrophilicity drives the covalent modification. The reactivity of this group is generally high towards strong nucleophiles like the activated residues in an enzyme's active site. nih.gov

The "Recognition" Group (Phenoxyethane): The 2-phenoxyethane portion of the molecule is crucial for specificity. It acts as a targeting moiety that directs the molecule to particular protein binding pockets. The affinity and selectivity of the compound for a specific enzyme are determined by how well the size, shape, and physicochemical properties of the phenoxyethane group complement the topology of the enzyme's active or binding site. nih.gov For instance, the hydrophobic nature of the phenyl ring would favor binding to enzymes with hydrophobic active sites, a feature that distinguishes enzymes like polyisoprenylated methylated protein methyl esterase (PMPMEase) from other serine hydrolases. nih.gov

By modifying the structure of the recognition group, researchers can tune the probe's affinity and selectivity for different enzyme targets. This principle is fundamental to the rational design of more potent and specific inhibitors. nih.gov For example, replacing a simple benzyl (B1604629) group with a more complex polyisoprenyl moiety in similar sulfonyl fluoride inhibitors dramatically increased their potency against PMPMEase by improving affinity for its hydrophobic active site. nih.gov

Development of Chemical Biology Tools Based on its Reactivity

The predictable reactivity of the sulfonyl fluoride group makes compounds like this compound valuable starting points for developing sophisticated chemical biology tools. These tools are designed to explore protein function in complex biological systems.

Activity-Based Protein Profiling (ABPP): This is a powerful strategy that uses reactive probes to assess the functional state of large enzyme families directly in native biological systems. A derivative of this compound could be synthesized to include a reporter tag (e.g., a fluorophore for imaging or a biotin (B1667282) tag for affinity purification) on the phenoxyethane moiety. Such a probe would covalently label active enzymes in a proteome, allowing for their detection, identification, and quantification. This approach has been widely used with other reactive groups to map the activity of enzyme families like serine hydrolases. nih.gov

Target Identification and Validation: Covalent probes are instrumental in identifying the molecular targets of bioactive compounds and validating their engagement in a cellular context. nih.gov By competing with a tagged probe, a non-tagged inhibitor can be shown to bind to the same target, confirming its mechanism of action.

Discovery of Ligandable Sites: Libraries of diverse sulfonyl fluoride-containing fragments can be screened to identify new binding sites on proteins of therapeutic interest, including sites that may not be catalytic. nih.gov The covalent nature of the interaction allows for the confident identification of the modified protein and the specific residue involved, revealing novel "ligandable" hotspots that can be exploited for future drug design. nih.gov

Data Tables

Table 1: Summary of Molecular Interactions

Interaction TypeDescriptionTarget ResiduesKey Structural Feature
Covalent Modification Irreversible reaction where the probe forms a stable covalent bond with the protein, leading to inactivation.Serine, Tyrosine, LysineSulfonyl Fluoride (SO₂F) "Warhead"
Non-Covalent Binding Initial, reversible binding of the probe to the enzyme's active or binding site, which precedes the covalent reaction.N/A (whole binding pocket)Phenoxyethane "Recognition" Group

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Phenoxyethane-1-sulfonylfluoride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonation and fluorination steps. For example, fluorosulfonation of phenoxyethane derivatives using sulfuryl fluoride (SO₂F₂) under anhydrous conditions at 0–5°C can minimize side reactions. Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of precursor to fluorinating agent) and inert atmospheres to prevent hydrolysis . Characterization via <sup>19</sup>F NMR (δ ~55–60 ppm for sulfonyl fluoride groups) and IR spectroscopy (asymmetric S=O stretching at ~1370–1400 cm⁻¹) confirms purity.

Q. How can researchers assess the hydrolytic stability of this compound in aqueous systems?

  • Methodological Answer : Conduct pH-dependent hydrolysis studies using buffered solutions (pH 2–12) at 25°C. Monitor degradation via LC-MS or <sup>19</sup>F NMR to track fluoride ion release. For instance, hydrolysis half-lives (t₁/₂) may range from hours (pH >10) to weeks (pH <4), reflecting sensitivity to nucleophilic attack. Pre-treat samples with molecular sieves to exclude moisture during storage .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • <sup>19</sup>F NMR : Identifies sulfonyl fluoride groups (δ ~55–60 ppm) and distinguishes from byproducts like sulfonic acids.
  • IR Spectroscopy : Confirms S=O stretches (1370–1400 cm⁻¹) and absence of hydroxyl groups.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M-H]⁻ at m/z 234.02) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic and steric effects of the phenoxy group influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Perform computational modeling (DFT) to map electrostatic potential surfaces and identify electron-deficient sulfur centers. Compare experimental kinetics with substituted phenoxy derivatives (e.g., nitro or methoxy groups). For example, electron-withdrawing groups accelerate reactions with amines (k = 0.5–2.0 M⁻¹s⁻¹), while steric hindrance from ortho-substituents reduces accessibility .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible biological assays?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and adjust reagent feed rates dynamically.
  • Quality Control : Implement orthogonal methods (e.g., HPLC purity >98%, Karl Fischer titration for moisture <0.1%).
  • Standardized Protocols : Pre-dry solvents (THF, DCM) over molecular sieves and calibrate fluorinating agents (e.g., DAST) via titration .

Q. How can researchers resolve contradictions in reported environmental persistence data for this compound?

  • Methodological Answer : Conduct comparative studies under standardized OECD guidelines (e.g., OECD 301B for biodegradation). Analyze discrepancies due to matrix effects (e.g., soil vs. water) using isotope-labeled analogs (e.g., <sup>13</sup>C-labeled compound) to track degradation pathways. Cross-validate with high-resolution mass spectrometry (HRMS-MS) to identify transformation products .

Key Considerations for Experimental Design

  • Safety Protocols : Use fluorinated glovebox systems for handling due to toxicity risks. Neutralize waste with 10% sodium bicarbonate before disposal .
  • Data Validation : Replicate experiments across independent labs to address variability. Use reference standards (e.g., perfluorooctanesulfonyl fluoride) for instrument calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.